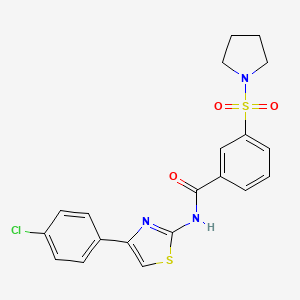

N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O3S2/c21-16-8-6-14(7-9-16)18-13-28-20(22-18)23-19(25)15-4-3-5-17(12-15)29(26,27)24-10-1-2-11-24/h3-9,12-13H,1-2,10-11H2,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQJQWNZLXKSFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with a nucleophile.

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate amine precursors under basic conditions.

Sulfonylation: The sulfonyl group is introduced by reacting the intermediate compound with sulfonyl chloride in the presence of a base.

Amidation: The final step involves the formation of the benzamide by reacting the sulfonylated intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Hydrolysis: The benzamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Amines, thiols

Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Sulfides

Substitution: Amino or thiol-substituted derivatives

Hydrolysis: Carboxylic acids, amines

Scientific Research Applications

N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide has a wide range of applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.

Biological Research: It is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Industrial Applications: It is explored for its potential use in the synthesis of advanced polymers and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The thiazole and pyrrolidine rings, along with the sulfonyl group, play crucial roles in binding to the active sites of enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary based on the specific application and target.

Comparison with Similar Compounds

N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide can be compared with other similar compounds to highlight its uniqueness:

N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(morpholin-1-ylsulfonyl)benzamide: Similar structure but with a morpholine ring instead of a pyrrolidine ring, which can affect its binding affinity and specificity.

N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide: Contains a piperidine ring, leading to different pharmacokinetic and pharmacodynamic properties.

N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(azetidin-1-ylsulfonyl)benzamide: Features an azetidine ring, which can influence its chemical reactivity and biological activity.

Biological Activity

N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has attracted significant attention in medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on available literature.

Chemical Structure and Synthesis

The compound features a thiazole ring , a chlorophenyl group , a pyrrolidine ring , and a sulfonyl group attached to a benzamide backbone. The synthesis typically involves multi-step organic reactions, which can include:

- Formation of the Thiazole Ring : Synthesized via the Hantzsch thiazole synthesis, involving condensation reactions.

- Introduction of the Chlorophenyl Group : Achieved through nucleophilic aromatic substitution.

- Formation of the Pyrrolidine Ring : Cyclization of appropriate amine precursors.

- Sulfonylation : Reacting the intermediate with sulfonyl chloride in the presence of a base.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to interact with various cellular pathways, leading to apoptosis in cancer cells. For example, studies have demonstrated that similar thiazole compounds exhibit cytotoxicity against different cancer cell lines, such as Jurkat and HT-29 cells, with some derivatives showing IC50 values comparable to established chemotherapeutics like doxorubicin .

Enzyme Inhibition

The compound acts as an inhibitor for several enzymes involved in critical biochemical pathways. Its mechanism often involves binding to the active sites of enzymes, disrupting their normal function. For instance, it has been noted for its potential inhibitory effects on kinases and proteases, which are vital for tumor growth and survival.

The biological activity of this compound is primarily attributed to its structural components:

- Thiazole and Pyrrolidine Rings : These moieties enhance binding affinity to target proteins or enzymes.

- Sulfonyl Group : Plays a crucial role in stabilizing interactions with biological targets.

The exact pathways can vary based on the specific target but generally involve modulation of signaling pathways associated with cell growth and apoptosis .

Comparative Analysis

To better understand its unique properties, this compound can be compared with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(morpholin-1-ylsulfonyl)benzamide | Morpholine instead of pyrrolidine | Different binding affinity |

| N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide | Piperidine ring | Altered pharmacokinetics |

| N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(azetidin-1-ylsulfonyl)benzamide | Azetidine ring | Varied chemical reactivity and activity profile |

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in preclinical models:

- A study on thiazole-integrated pyrrolidin derivatives showed promising results in reducing tumor sizes in xenograft models.

- Another investigation focused on enzyme inhibition profiles, revealing that certain analogues significantly reduced kinase activity linked to cancer proliferation.

Q & A

Q. What are the recommended synthetic routes for N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process:

- Thiazole ring formation : Condensation of 4-(4-chlorophenyl)thiazol-2-amine with a benzoyl chloride precursor.

- Sulfonamide introduction : Reaction of 3-(chlorosulfonyl)benzoyl chloride with pyrrolidine to form the sulfonamide group.

- Coupling : Final coupling via amide bond formation under reflux in anhydrous conditions (e.g., DCM or THF). Optimization involves monitoring via thin-layer chromatography (TLC) to track intermediates and adjusting parameters like temperature (60–80°C) and pH (neutral to slightly basic) to improve yield (70–85%) and purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm aromatic protons (δ 7.2–8.1 ppm for thiazole and benzamide) and aliphatic signals (δ 1.5–3.5 ppm for pyrrolidine).

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 486.05).

- HPLC : Purity assessment (>95%) using a C18 column with acetonitrile/water gradients .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Enzyme inhibition assays : Test against kinases or proteases due to sulfonamide’s known role in binding catalytic sites.

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values.

- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

- Key modifications :

- Thiazole substituents : Replacing 4-chlorophenyl with 4-methylphenyl () increases lipophilicity, enhancing membrane permeability.

- Sulfonamide group : Switching pyrrolidine to piperidine (as in ) alters steric bulk, affecting target binding kinetics.

- Benzamide position : Meta-substitution (vs. para) improves steric compatibility with enzyme active sites.

- Methodology : Synthesize analogs, compare bioactivity data, and use computational docking (e.g., AutoDock Vina) to predict binding modes .

Q. What mechanistic approaches are recommended to elucidate its biological targets?

- Molecular docking : Screen against kinase databases (e.g., PDB) to identify potential targets like EGFR or CDK2.

- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) for hypothesized receptors.

- Fluorescence polarization : Measure displacement of labeled ligands in competitive assays .

Q. How should researchers address contradictions in biological activity data across studies?

- Case example : Discrepancies in IC₅₀ values may arise from variations in assay conditions (e.g., ATP concentration in kinase assays).

- Resolution strategies :

- Standardize protocols (e.g., fixed ATP levels at 1 mM).

- Validate results across multiple cell lines or orthogonal assays (e.g., Western blot for target inhibition).

- Re-evaluate compound stability under assay conditions (e.g., DMSO stock oxidation) .

Q. What strategies can improve solubility and bioavailability for in vivo studies?

- Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to the benzamide moiety.

- Formulation : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility.

- LogP optimization : Reduce LogP from ~3.5 (predicted) to 2–3 via polar substituents (e.g., hydroxyl or amine groups) .

Methodological Considerations

- Synthesis reproducibility : Ensure anhydrous conditions for sulfonamide coupling to prevent hydrolysis.

- Analytical validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals.

- Biological assays : Include positive controls (e.g., staurosporine for kinase inhibition) and account for solvent cytotoxicity (e.g., DMSO <0.1% v/v) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.